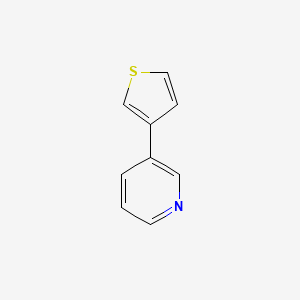

3-(3-Thienyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCXYANVLWAPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344236 | |

| Record name | 3-(3-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21308-81-6 | |

| Record name | 3-(3-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Thienyl)pyridine chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(3-Thienyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science industries. As a key structural motif, it combines the electron-deficient nature of a pyridine ring with the electron-rich characteristics of a thiophene ring, offering unique opportunities for derivatization and application. This document serves as a resource for researchers, chemists, and drug development professionals, detailing its physicochemical properties, modern synthetic protocols, spectroscopic signatures, and reactivity, with a focus on its application as a versatile building block in medicinal chemistry.

Physicochemical and Structural Properties

This compound, also known by its IUPAC name 3-thiophen-3-ylpyridine, is a biaryl compound composed of a pyridine ring linked at its 3-position to the 3-position of a thiophene ring.[1] This arrangement of two distinct aromatic heterocycles imparts a unique set of electronic and physical properties. The pyridine moiety acts as a weak base and a hydrogen bond acceptor, while the thiophene ring is known as a bioisostere of the phenyl ring, often used in drug design to modulate pharmacokinetic properties.[2]

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NS | [1] |

| Molecular Weight | 161.23 g/mol | [1] |

| IUPAC Name | 3-thiophen-3-ylpyridine | [1] |

| CAS Number | 21308-81-6 | [1] |

| Monoisotopic Mass | 161.02992040 Da | [1] |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 41.1 Ų | [1] |

Synthesis and Purification

The construction of the C-C bond between the pyridine and thiophene rings is most commonly achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly efficient and versatile method for this purpose, valued for its mild reaction conditions and broad functional group tolerance.[3] This makes it a preferred method in both academic research and industrial-scale synthesis.[4]

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of this compound from 3-bromopyridine and thiophene-3-boronic acid. The choice of a palladium catalyst, ligand, and base is critical for achieving high yields and may require optimization for specific substrate scales.[2]

Core Reaction: 3-Bromopyridine + Thiophene-3-boronic acid → this compound

Materials:

-

3-Bromopyridine (1.0 equiv)

-

Thiophene-3-boronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Solvent: 1,4-Dioxane and deionized water (3:1 v/v)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask, add 3-bromopyridine, thiophene-3-boronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This step is crucial to prevent the oxidation and deactivation of the palladium catalyst.[2]

-

Solvent Addition: Add the degassed dioxane and water solvent mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.[2]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.[2]

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals corresponding to the protons on both the pyridine and thiophene rings.

-

Pyridine Protons: Three signals are expected in the aromatic region (δ 7.0-8.5 ppm). Due to the electron-withdrawing effect of the nitrogen atom, the protons at the α-positions (2 and 6) are the most deshielded, followed by the γ-proton (4) and then the β-protons (3 and 5).[5]

-

Thiophene Protons: Three signals are expected in the aromatic region (typically δ 7.0-7.8 ppm). The chemical shifts and coupling constants will be characteristic of a 3-substituted thiophene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals in the aromatic region (δ 120-155 ppm), corresponding to the nine unique carbon atoms in the molecule. The carbons adjacent to the nitrogen in the pyridine ring (α-carbons) will appear at the lowest field (highest ppm value).[5]

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.[6]

-

Aromatic C-H stretching: Weak to medium bands are expected in the 3150-3000 cm⁻¹ region.[7]

-

Aromatic C=C and C=N stretching: A series of sharp bands will appear in the 1650-1400 cm⁻¹ region, characteristic of the vibrations within the pyridine and thiophene rings.[7]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at an m/z ratio of 161, corresponding to the molecular weight of the compound.[1] The fragmentation pattern will be characteristic of the stable aromatic rings.

Chemical Reactivity and Derivatization

The reactivity of this compound is a composite of the individual reactivities of its constituent heterocycles.[5]

-

Pyridine Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution, which, if forced, occurs primarily at the 3- and 5-positions. It is more susceptible to nucleophilic substitution, especially at the 2- and 4-positions if a suitable leaving group is present.[5][8] The nitrogen atom possesses a lone pair of electrons, allowing it to act as a base or a nucleophile, readily reacting with Lewis acids or undergoing N-alkylation or N-oxidation.[5]

-

Thiophene Ring: The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for the positions adjacent to the sulfur atom (2- and 5-positions).

This dual reactivity allows for selective functionalization at different sites on the molecule, making it a versatile scaffold for building more complex structures.

Caption: Key reactivity sites on the this compound scaffold.

Applications in Medicinal Chemistry and Drug Development

The thienylpyridine scaffold is a privileged structure in medicinal chemistry.[9][10] Its derivatives have been investigated for a wide range of biological activities, including as anti-malarial, antibacterial, and insecticidal agents.[9][11][12] The pyridine ring can improve water solubility and bioavailability, while the thiophene ring serves as a versatile pharmacophore that can engage in various interactions with biological targets.[2][13]

Key Roles in Drug Design:

-

Scaffold for Novel Therapeutics: It serves as a foundational structure for the synthesis of new chemical entities with potential therapeutic value.[14]

-

Bioisosteric Replacement: The thienyl group is often used as a bioisostere for a phenyl ring to optimize a compound's metabolic stability, solubility, and target-binding affinity.[2]

-

Intermediate in Complex Syntheses: this compound and its derivatives are valuable intermediates in the multi-step synthesis of complex drug molecules.[15][16]

The presence of the pyridine nitrogen allows for salt formation, which is a common strategy to improve the aqueous solubility and formulation of active pharmaceutical ingredients (APIs).[13]

Conclusion

This compound is a heterocyclic compound with significant potential, underpinned by its versatile chemical reactivity and established synthetic accessibility. Its unique electronic properties, derived from the fusion of pyridine and thiophene rings, make it an attractive scaffold for the development of novel pharmaceuticals and functional materials. This guide has provided a foundational understanding of its properties, synthesis, and characterization, offering a practical resource for scientists engaged in chemical research and development.

References

- PubChem. This compound.

- PubChem. 3-(3-Thienyl)-2-(trifluoromethyl)pyridine.

- ACS Publications. Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]

- ChemSynthesis. 3-thiophen-2-yl-pyridine. [Link]

- SpectraBase. Pyridine, 3-(3-thienyl)-. [Link]

- PubChem. 2-(3-Thienyl)pyridine.

- ACS Publications. Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]

- ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. [Link]

- Wikipedia. Pyridine. [Link]

- Europe PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

- Organic Chemistry Portal. Pyridine synthesis. [Link]

- ATB. 3-(3-Methyl-2-thienyl)pyridine. [Link]

- NIST WebBook. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. [Link]

- PubMed.

- Acta Physica Polonica A.

- Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]

- ACS Publications.

- ResearchG

- YouTube. Suzuki cross-coupling reaction. [Link]

- PubChemLite. 3-(2-thienyl)pyridine. [Link]

- NIST WebBook. Pyridine, 3-ethenyl-. [Link]

- American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]

- MDPI.

- ResearchGate. Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. [Link]

- NIH National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

- Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. [Link]

- ResearchGate. Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

- NIH National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

- Química Orgánica. Nucleophilic substitution reactions in pyridine. [Link]

Sources

- 1. This compound | C9H7NS | CID 595254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sarchemlabs.com [sarchemlabs.com]

- 14. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-(3-Thienyl)pyridine (CAS: 21308-81-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Thienyl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document delves into its chemical and physical properties, established synthetic protocols, spectroscopic data, and safety considerations. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and the development of novel functional materials, offering both foundational knowledge and practical insights into the utility of this versatile compound.

Introduction: The Significance of the Thienylpyridine Scaffold

The fusion of thiophene and pyridine rings creates the thienylpyridine scaffold, a privileged structural motif in medicinal chemistry.[1] Pyridine and its derivatives are integral components of numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and other key interactions with biological targets. The thiophene ring, often considered a bioisostere of a phenyl group, can enhance a molecule's metabolic stability and pharmacokinetic profile.[2] The combination of these two heterocycles in thienylpyridine derivatives has led to the discovery of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system modulating properties.[3] this compound, with its specific isomeric arrangement, offers a unique vector for substitution, making it a valuable building block for the synthesis of diverse compound libraries in the pursuit of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 21308-81-6 | [4] |

| Molecular Formula | C₉H₇NS | [4] |

| Molecular Weight | 161.23 g/mol | [4] |

| Appearance | Off-white to white solid | |

| Boiling Point | 250.0 ± 15.0 °C at 760 Torr | |

| Melting Point | 71 to 75 °C | |

| Density | 1.173 ± 0.06 g/cm³ | |

| XLogP3 | 2.2 | [4] |

| Topological Polar Surface Area | 41.1 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis of this compound

The construction of the C-C bond between the pyridine and thiophene rings is most commonly achieved through palladium-catalyzed cross-coupling reactions. The two primary methods employed are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl compounds, owing to its tolerance of a wide range of functional groups and the commercial availability of boronic acids.[2]

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

-

3-Bromopyridine (1.0 equiv)

-

3-Thienylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromopyridine, 3-thienylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Add the degassed solvent mixture of 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Performing the reaction under an inert atmosphere is crucial for catalytic efficiency.

-

Base: The base is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the thienyl group from boron to the palladium center.

-

Ligand: Triphenylphosphine is a common ligand that stabilizes the palladium catalyst and influences its reactivity.

-

Solvent System: The dioxane/water mixture is effective for dissolving both the organic substrates and the inorganic base, creating a homogenous reaction environment.

Stille Coupling

The Stille coupling offers an alternative route using an organotin reagent. While organotin compounds are often highly toxic and require careful handling, they are known for their stability and reactivity in cross-coupling reactions.[5]

Caption: Stille coupling for the synthesis of this compound.

Materials:

-

3-Bromopyridine (1.0 equiv)

-

3-(Tributylstannyl)thiophene (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Anhydrous Toluene

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

To a flame-dried Schlenk flask, add 3-bromopyridine and tetrakis(triphenylphosphine)palladium(0).

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add anhydrous and degassed toluene via syringe.

-

Add 3-(tributylstannyl)thiophene to the reaction mixture via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The workup often involves removing the tributyltin byproducts, which can be achieved by washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Self-Validating System:

The progress of both synthetic routes can be reliably monitored by chromatographic techniques (TLC, GC-MS, LC-MS) to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods as detailed in the following section.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of the synthesized this compound.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M+) : m/z = 161.03

-

Key Fragments : The PubChem database indicates major peaks at m/z 161, 160, and 162, corresponding to the molecular ion and its isotopic variants.[4]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic C-H and C=C bonds of both the pyridine and thiophene rings.

-

Aromatic C-H stretching : Expected in the region of 3100-3000 cm⁻¹

-

Aromatic C=C and C=N stretching : Expected in the region of 1600-1450 cm⁻¹

A representative FTIR spectrum can be found on SpectraBase.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR : The proton NMR spectrum will show distinct signals for the protons on both the pyridine and thiophene rings. The chemical shifts and coupling constants will be indicative of their relative positions.

-

¹³C NMR : The carbon NMR spectrum will show the expected number of signals for the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and sulfur atoms.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The thienylpyridine core is present in a variety of biologically active compounds.

-

Anticancer Activity : Thienopyridine derivatives have been investigated for their potential as anticancer agents, with some compounds showing inhibitory activity against various cancer cell lines.[9][10]

-

Kinase Inhibition : The thienylpyridine scaffold has been incorporated into molecules designed as kinase inhibitors, which are a major class of targeted cancer therapies.[3]

-

CNS Disorders : The structural features of thienylpyridines make them attractive for targeting receptors and enzymes in the central nervous system.[1]

-

Anti-inflammatory and Antimicrobial Agents : Various derivatives have shown promise as anti-inflammatory and antimicrobial agents.[3]

While specific biological data for this compound is not extensively reported in the public literature, its utility lies in providing a rigid scaffold for the presentation of various functional groups to biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards : May cause skin and serious eye irritation. Avoid breathing dust or vapors.

-

Fire Safety : The compound is a solid, but appropriate fire safety measures for a chemical laboratory should be in place.

-

Storage : Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS: 21308-81-6) is a key heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Its synthesis is readily achievable through established cross-coupling methodologies, and its structure provides a versatile platform for further chemical modification. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to empower researchers to effectively utilize this valuable building block in their scientific endeavors.

References

- Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry

- Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. (URL: [Link])

- Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Deriv

- A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. (URL: [Link])

- Pyridine, 3-(3-thienyl)- - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

- This compound | C9H7NS | CID 595254 - PubChem. (URL: [Link])

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed. (URL: [Link])

- Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - MDPI. (URL: [Link])

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

- Synthesis of 2-(thienyl-2-yl or -3-yl)

- 2-Thienyl-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity rel

- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (URL: [Link])

- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. (URL: [Link])

- Stille reaction - Wikipedia. (URL: [Link])

- FTIR spectrum for Pyridine | Download Table - ResearchG

- 2-(3-Thienyl)pyridine | C9H7NS | CID 88862 - PubChem. (URL: [Link])

- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - MDPI. (URL: [Link])

- Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - MDPI. (URL: [Link])

- What does a "Pyridine- FTIR analysis" can tell me?

- Enzymatic pyridine aromatization during thiopeptide biosynthesis - PMC - PubMed Central. (URL: [Link])

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (URL: [Link])

- 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. (URL: [Link])

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (URL: [Link])

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- 1H NMR Spectroscopy. (URL: [Link])

Sources

- 1. preprints.org [preprints.org]

- 2. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H7NS | CID 595254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.ut.ac.ir [journals.ut.ac.ir]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents [mdpi.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 3-(3-Thienyl)pyridine: Physicochemical Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its core physicochemical properties, validated synthetic methodologies, and key applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction and Strategic Importance

This compound is a bi-heterocyclic aromatic compound featuring a pyridine ring linked to a thiophene ring at their respective 3-positions. This specific arrangement of electron-deficient (pyridine) and electron-rich (thiophene) aromatic systems imparts unique electronic and structural characteristics. These characteristics make it a valuable scaffold and building block in diverse scientific fields, from medicinal chemistry to organic electronics.[1][2][3] Its structural rigidity and potential for functionalization allow for the fine-tuning of molecular properties, making it a target of interest for creating novel therapeutic agents and advanced functional materials.[1][4]

Core Physicochemical Properties

The fundamental identity and behavior of a molecule are defined by its physicochemical properties. For this compound, these data are crucial for everything from reaction stoichiometry and analytical characterization to predicting its behavior in biological or material systems.

| Property | Value | Source |

| Molecular Weight | 161.23 g/mol | [5][6] |

| Molecular Formula | C₉H₇NS | [1][5][7] |

| Monoisotopic Mass | 161.02992040 Da | [5][6] |

| IUPAC Name | 3-(thiophen-3-yl)pyridine | [5] |

| CAS Number | 21308-81-6 | [5] |

| Appearance | Varies; often a liquid or low-melting solid | [8] |

| Boiling Point | ~95-100 °C at 1 mmHg | [7][8] |

| XLogP3 | 2.2 | [5] |

Table 1: Key Physicochemical Data for this compound.

The molecular weight of 161.23 g/mol is a cornerstone for all quantitative experimental work.[5][6] The molecular formula C₉H₇NS confirms the elemental composition, which is validated by high-resolution mass spectrometry measuring the monoisotopic mass.[5][6] The XLogP3 value of 2.2 suggests moderate lipophilicity, a critical parameter in drug design for predicting membrane permeability and solubility.[5]

Synthesis and Structural Verification: A Self-Validating Workflow

The synthesis of asymmetrically substituted biaryl compounds like this compound is most reliably achieved through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is an exemplary choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The causality behind this choice rests on the reaction's robust and well-understood mechanism, which ensures high yield and purity. The workflow is inherently self-validating: the successful formation of the C-C bond between the two distinct heterocyclic rings can be unequivocally confirmed by spectroscopic methods.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol (Suzuki Coupling)

This protocol is designed as a self-validating system. Each step has a clear purpose, and the outcome is verified by subsequent analytical checks.

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine (1.0 eq), thiophene-3-boronic acid (1.1 eq), and sodium carbonate (2.5 eq).

-

Expertise & Experience: Using a slight excess of the boronic acid ensures the complete consumption of the more expensive halide partner. The carbonate base is crucial for the transmetalation step of the catalytic cycle.

-

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the flask.

-

Trustworthiness: The bright yellow color of the catalyst is a visual confirmation of its presence. A low catalyst loading is sufficient, making the process cost-effective and minimizing palladium contamination in the final product.

-

-

Solvent and Degassing: Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Causality: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst to its inactive Pd(II) state, thereby quenching the reaction.

-

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-bromopyridine) is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the aqueous phase three times with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Self-Validation: The separation of layers during extraction provides a qualitative check for reaction completion, as product and starting materials have different polarities.

-

-

Purification: Concentrate the filtered organic phase under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

-

Final Verification: Analyze the purified fractions by Mass Spectrometry and NMR to confirm the molecular weight and structure.

Structural Verification Protocols

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an Electrospray Ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Result: A prominent peak at a mass-to-charge ratio (m/z) of 162.0372 [M+H]⁺, corresponding to the protonated molecule. The molecular ion peak at m/z 161 is also expected.[5] This confirms the molecular weight.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected Result: The ¹H NMR spectrum will show a distinct set of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the seven unique protons on the pyridine and thiophene rings. The integration and splitting patterns (coupling constants) will be consistent with the 3,3'-linkage. The ¹³C NMR will show nine distinct signals for the nine carbon atoms.

-

Core Applications and Mechanistic Insights

The utility of this compound stems from its identity as a "privileged scaffold." This term refers to molecular frameworks that can bind to multiple biological targets or serve as versatile platforms in materials science.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H7NS | CID 595254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(3-Thienyl)pyridine | C9H7NS | CID 88862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chemimpex.com [chemimpex.com]

3-(3-Thienyl)pyridine IUPAC name

An In-Depth Technical Guide to 3-(3-Thienyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The heterobiaryl scaffold consisting of linked pyridine and thiophene rings is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This technical guide focuses on a specific isomer, this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its chemical identity, explore its synthesis with a particular focus on the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction, and discuss its significance as a core scaffold in modern drug discovery. Detailed experimental protocols and characterization techniques are also provided to ensure the practical applicability of the information presented.

Introduction: The Significance of the Thienyl-Pyridine Scaffold

The pyridine ring is a fundamental component in numerous natural products and synthetic pharmaceuticals, including well-known drugs like nicotinamide (Vitamin B3) and isoniazid, an antibiotic for treating tuberculosis.[1][2] Its ability to act as a hydrogen bond acceptor and its solubility in water contribute to its prevalence in bioactive molecules.[1] Similarly, the thiophene ring is a key structural component in many approved drugs, often serving as a bioisostere for a phenyl ring, which can enhance metabolic stability and improve pharmacokinetic properties.[3][4]

The combination of these two heterocycles into a thienyl-pyridine scaffold results in a structure with unique electronic and steric properties that are highly valuable in drug design.[5] These compounds have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[5][6][7] this compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, allowing for the systematic exploration of chemical space around this privileged core.

Chemical Identity and Properties of this compound

The unambiguous identification of a chemical entity is paramount for scientific rigor. The nomenclature and fundamental properties of this compound are summarized below.

IUPAC Name: 3-thiophen-3-ylpyridine[8]

Synonyms: this compound, 3-(thiophen-3-yl)pyridine[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21308-81-6 | PubChem[8] |

| Molecular Formula | C₉H₇NS | PubChem[8] |

| Molecular Weight | 161.23 g/mol | PubChem[8] |

| Monoisotopic Mass | 161.02992040 Da | PubChem[8] |

| XLogP3 | 2.2 | PubChem[8] |

| Topological Polar Surface Area | 41.1 Ų | PubChem[8] |

| Hydrogen Bond Donor Count | 0 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[8] |

| Rotatable Bond Count | 1 | PubChem[8] |

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and thiophene rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a widely used and robust method for this transformation due to its tolerance of a wide range of functional groups and generally high yields.[9][10]

The general scheme for the synthesis of this compound via a Suzuki-Miyaura coupling is as follows:

Reactants:

-

3-Bromopyridine (or another 3-halopyridine)

-

Thiophene-3-boronic acid

-

A palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand)[3]

-

A base (e.g., K₂CO₃, K₃PO₄)[3]

-

A suitable solvent system (e.g., dioxane/water, toluene)[3][9]

Mechanistic Causality in the Suzuki-Miyaura Catalytic Cycle

The choice of each component in the reaction is critical for its success. The palladium catalyst is the heart of the transformation, cycling through different oxidation states to facilitate the coupling. The phosphine ligand plays a crucial role by stabilizing the palladium center and influencing its reactivity. Bulky, electron-rich ligands can enhance the rates of both oxidative addition and reductive elimination, leading to higher catalytic turnover.[9] The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation to the palladium center.[9]

The catalytic cycle can be broken down into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 3-halopyridine, inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by the base, transfers its thienyl group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic fragments (the pyridyl and thienyl groups) on the palladium center couple and are eliminated from the metal, forming the desired this compound product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Development

The this compound scaffold is a valuable building block in medicinal chemistry. Its rigid structure presents a well-defined vector for substituents, allowing for the systematic optimization of interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

Derivatives of thienyl-pyridines have been explored for a variety of therapeutic purposes:

-

Insecticidal Activity: Certain thienylpyridine derivatives have shown potent insecticidal activity.[6][11]

-

Antimicrobial and Antifungal Agents: The scaffold is present in molecules with demonstrated antibacterial and antifungal properties.[5][7]

-

Anticancer Properties: Substituted thieno[2,3-b]pyridine derivatives have exhibited anti-proliferative activity against various cancer cell lines, with some mechanistic studies suggesting inhibition of tubulin polymerization.[5]

-

Kinase Inhibition: The general pyridine scaffold is a common feature in many kinase inhibitors, and thienyl-pyridines can be designed to target the ATP-binding site of specific kinases involved in disease pathways.

Caption: Role of this compound as a versatile scaffold.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the Suzuki-Miyaura coupling of 3-bromopyridine with thiophene-3-boronic acid and may require optimization for specific laboratory conditions and scales.[3][4]

Materials

-

3-Bromopyridine (1.0 equiv)

-

Thiophene-3-boronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine, thiophene-3-boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 3:1 or 4:1 v/v ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the characteristic shifts and coupling patterns of the protons and carbons on the pyridine and thiophene rings.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This compound is a chemically significant molecule that serves as a vital building block in the synthesis of complex organic compounds, particularly within the pharmaceutical industry. Its efficient synthesis via the robust Suzuki-Miyaura cross-coupling reaction makes it readily accessible. The unique combination of the electron-deficient pyridine ring and the electron-rich thiophene ring provides a scaffold with tunable electronic and steric properties, making it a cornerstone for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for researchers and scientists working in the field of drug discovery and development.

References

- PubChem. This compound.

- PubChem. 3-(3-Thienyl)-2-(trifluoromethyl)pyridine.

- PubChem. 2-(3-Thienyl)pyridine.

- El-Gazzar, A. B. A., et al. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]

- American Chemical Society Publications. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]

- ChemSynthesis. 3-thiophen-2-yl-pyridine. [Link]

- Wikipedia. Suzuki reaction. [Link]

- Organic Chemistry Portal. Pyridine synthesis. [Link]

- PubChemLite. 3-(2-thienyl)pyridine (C9H7NS). [Link]

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- ATB. 3-(3-Methyl-2-thienyl)pyridine. [Link]

- Kumar, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

- Alam, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

- ResearchGate. Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. [Link]

- Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C9H7NS | CID 595254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

3-(thiophen-3-yl)pyridine synthesis discovery

An In-Depth Technical Guide to the Synthesis of 3-(Thiophen-3-yl)pyridine

Abstract

The 3-(thiophen-3-yl)pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, finding application in medicinal chemistry as a versatile building block for drug discovery programs targeting a range of diseases.[1][2][3] Its synthesis is a critical topic for researchers in pharmaceutical and materials science. This guide provides an in-depth exploration of the core synthetic methodologies for constructing this biheterocyclic system. We move beyond simple procedural lists to dissect the causality behind experimental choices, focusing on the predominant palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Negishi. Furthermore, we explore modern alternatives such as direct C-H activation. Each section is grounded in mechanistic principles, supported by detailed experimental protocols, comparative data, and practical insights to empower researchers to select and optimize the ideal synthetic route for their specific applications.

Strategic Overview: The Logic of Carbon-Carbon Bond Formation

The synthesis of 3-(thiophen-3-yl)pyridine fundamentally relies on the creation of a carbon-carbon bond between the C3 position of a pyridine ring and the C3 position of a thiophene ring. The discovery and evolution of this synthesis are intrinsically linked to the development of transition metal-catalyzed cross-coupling reactions. These methods offer a powerful and modular approach, allowing for the convergent assembly of the target molecule from two distinct heterocyclic precursors.

The choice of synthetic strategy is governed by several key factors:

-

Availability and Stability of Starting Materials: The ease of access to pre-functionalized pyridines and thiophenes (e.g., halides, boronic acids, organostannanes, or organozincs) is a primary consideration.

-

Functional Group Tolerance: The reaction must be compatible with other functional groups present on the substrates, a crucial factor in multi-step syntheses of complex molecules.[4][5]

-

Reaction Efficiency and Yield: The scalability and overall material throughput are critical for both academic research and industrial drug development.

-

Toxicity and Environmental Impact: The toxicity of reagents, particularly organotin compounds, and the overall "greenness" of the process are increasingly important considerations.[6][7]

Below, we visualize the primary disconnection approach for the synthesis of 3-(thiophen-3-yl)pyridine, highlighting the key cross-coupling strategies that form the core of this guide.

Caption: Retrosynthetic analysis of 3-(thiophen-3-yl)pyridine.

The Workhorse of Biaryl Synthesis: Palladium-Catalyzed Cross-Coupling

The formation of the C-C bond between the pyridine and thiophene rings is most reliably achieved through palladium-catalyzed cross-coupling reactions. These reactions share a common mechanistic framework, proceeding through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The Unified Catalytic Cycle

The general mechanism for Suzuki, Stille, and Negishi couplings involves three fundamental steps:

-

Oxidative Addition: A low-valent Pd(0) catalyst reacts with the organohalide (typically 3-bromopyridine or 3-iodopyridine), inserting into the carbon-halogen bond. This forms a square planar Pd(II) intermediate.[6][8] The reactivity of the halide is generally I > Br > Cl.[4][9]

-

Transmetalation: The organometallic thiophene reagent (boronic acid, stannane, or zincate) transfers its thiophene group to the palladium center, displacing the halide. This is often the rate-limiting step of the cycle.[8]

-

Reductive Elimination: The two organic groups (pyridine and thiophene) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Methodologies in Focus: Protocols and Field Insights

The Suzuki-Miyaura Coupling: The Accessible Standard

The Suzuki-Miyaura reaction is arguably the most widely used method due to the commercial availability, stability, and relatively low toxicity of its organoboron reagents.[10][11] The reaction couples a 3-halopyridine with thiophen-3-ylboronic acid.

Causality Behind Component Selection:

-

Palladium Source: Pd(PPh₃)₄ and Pd(OAc)₂ are common choices. Pd(OAc)₂ is often preferred for its air stability and lower cost, but it requires an in situ reduction to Pd(0) by a phosphine ligand or other reductant in the reaction mixture.[12]

-

Ligand: Triphenylphosphine (PPh₃) is a standard, cost-effective ligand. However, for less reactive halides (e.g., 3-chloropyridine) or to improve yields, more electron-rich and bulky phosphine ligands like SPhos or XPhos are employed to facilitate the oxidative addition and reductive elimination steps.[10][13]

-

Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃) is essential.[14] Its role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[15]

-

Solvent: A two-phase solvent system, such as dioxane/water or DME/water, is typically used to dissolve both the organic substrates and the inorganic base.[10][14]

Table 1: Comparative Suzuki-Miyaura Coupling Conditions

| Pyridine Halide | Thiophene Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Bromopyridine | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Fair-Low | [14] |

| 3-Bromopyridine | Thiophen-3-ylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 95% EtOH | Reflux | Moderate | [12] |

| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | aq Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 86 | [16] |

| Aryl Bromide | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | High | [10] |

Validated Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromopyridine (1.0 equiv), thiophen-3-ylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

-

Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst deactivation.[10]

-

Reagent Addition: Add anhydrous K₃PO₄ (2.0 equiv). Via syringe, add degassed 1,4-dioxane and water (e.g., in a 3:1 ratio). The solution should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes prior to addition.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography.[15]

The Stille Coupling: High Tolerance, High Caution

The Stille reaction couples a 3-halopyridine with an organostannane, such as tri-n-butyl(thiophen-3-yl)stannane. Its primary advantage is the exceptional tolerance for a wide variety of functional groups, as organostannanes are generally unreactive towards many common reagents.[6][17] However, this is offset by the high toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts during purification.[7]

Causality Behind Component Selection:

-

Catalyst: Pd(PPh₃)₄ is a very common and effective catalyst for Stille couplings.[18]

-

Additives: The addition of LiCl is often crucial.[17] Chloride ions are believed to accelerate the transmetalation step by displacing other ligands on the palladium center, forming a more reactive palladium species. Copper(I) salts (e.g., CuI) can also be used as co-catalysts to promote the reaction.[7][19]

-

Solvent: Anhydrous, polar aprotic solvents like DMF or toluene are typically employed.[18]

Validated Experimental Protocol: Stille Coupling

-

Inert Atmosphere Setup: To a solution of 3-iodopyridine (1.0 equiv) in dry, degassed DMF (or toluene), add tri-n-butyl(thiophen-3-yl)stannane (1.1 equiv).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) to the mixture.

-

Degassing: Flush the reaction vessel with an inert gas for 5-10 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: After cooling, the reaction mixture is often quenched with an aqueous solution of KF. The fluoride ions react with the tin byproducts to form insoluble tributyltin fluoride, which can be removed by filtration through Celite. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[18]

The Negishi Coupling: The High-Reactivity Option

The Negishi coupling utilizes a highly reactive organozinc reagent, offering a powerful method for forming C(sp²)-C(sp²) bonds, often under mild conditions and with high yields.[5][9] The reaction couples a 3-halopyridine with a thiophen-3-ylzinc halide.

Causality Behind Component Selection:

-

Organozinc Formation: The organozinc reagent is typically prepared in situ and is not isolated. This is achieved by first forming an organolithium or Grignard reagent from 3-bromothiophene or 3-iodothiophene. This highly reactive species then undergoes transmetalation with a zinc salt (e.g., ZnCl₂) to form the less reactive, but more selective, organozinc reagent.[4][8] This two-step, one-pot procedure enhances functional group tolerance compared to using the organolithium reagent directly.[5]

-

Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a specialized ligand such as X-Phos or tri(2-furyl)phosphine enables the coupling to proceed efficiently, even with challenging substrates like aryl chlorides.[20][21]

Validated Experimental Protocol: Negishi Coupling

-

Organozinc Preparation (In Situ):

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromothiophene (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 equiv) dropwise. Stir for 30-60 minutes at this temperature to form 3-lithiothiophene.

-

In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.1 equiv) in anhydrous THF.

-

Transfer the ZnCl₂ solution via cannula into the 3-lithiothiophene solution at -78 °C. Allow the mixture to slowly warm to room temperature. This forms the thiophen-3-ylzinc chloride reagent.

-

-

Cross-Coupling Reaction:

-

To the freshly prepared organozinc solution, add the 3-halopyridine (e.g., 3-bromopyridine, 0.95 equiv).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.04 equiv).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC/LC-MS).

-

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. Purify the residue by silica gel chromatography.

Modern Frontiers: Direct C-H Activation

A more recent and atom-economical approach to biaryl synthesis is direct C-H activation.[22] This strategy aims to couple a 3-halopyridine directly with thiophene, activating a C-H bond on the thiophene ring and thereby avoiding the need to pre-synthesize an organometallic reagent.

Conceptual Workflow:

The primary challenge is regioselectivity. The thiophene ring has two potentially reactive C-H bonds (at C2 and C5) that are generally more acidic and reactive than the C3 and C4 bonds.[22] Achieving selective C3-arylation often requires specialized directing groups or catalyst systems that can override the intrinsic reactivity of the heterocycle.[23][24][25] While powerful, developing a general and high-yielding C-H activation protocol specifically for the C3 position of thiophene remains an active area of research.[26]

Caption: Conceptual pathway for direct C-H arylation.

Conclusion and Future Outlook

The synthesis of 3-(thiophen-3-yl)pyridine is a well-established process, dominated by robust and versatile palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura coupling stands out as the most practical and widely adopted method for many applications, benefiting from the stability and low toxicity of boronic acids.[10]

-

Negishi coupling offers the highest reactivity, often succeeding where other methods fail, albeit with the requirement of handling sensitive organometallic reagents.[5]

-

Stille coupling , while highly tolerant of functional groups, is increasingly being replaced by greener alternatives due to the toxicity of its tin reagents.[7]

For the modern drug development professional, the choice of method will be a pragmatic balance of speed, cost, scalability, and functional group compatibility. As the field advances, direct C-H activation holds the promise of more efficient and sustainable syntheses, potentially rendering the multi-step preparation of pre-functionalized coupling partners obsolete. Continued innovation in catalyst design will be the driving force in making these advanced methods mainstream for the synthesis of 3-(thiophen-3-yl)pyridine and its next-generation derivatives.

References

- ResearchGate. (n.d.). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents | Request PDF.

- Wikipedia. (2023). Negishi coupling.

- Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.

- MDPI. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.

- ResearchGate. (n.d.). Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides | Request PDF.

- NROChemistry. (n.d.). Stille Coupling.

- Organic Syntheses. (2002). Bipyridine.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3009.

- Wikipedia. (2023). Stille reaction.

- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Chem-Station. (2014). Negishi Cross Coupling Reaction.

- Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling).

- PubMed. (2019). Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents.

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- PubMed Central. (2018). Therapeutic importance of synthetic thiophene.

- Organic Reactions. (2004). The Stille Reaction.

- ResearchGate. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF.

- ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF.

- OUCI. (n.d.). Facile synthesis of 3-arylpyridine derivatives by palladacycle-catalyzed Stille cross-coupling reaction.

- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.

- PubMed Central. (2011). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.

- Chemistry LibreTexts. (2023). Stille Coupling.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- ResearchGate. (2018). (PDF) Therapeutic importance of synthetic thiophene.

- PubMed Central. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation.

- MDPI. (2021). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates.

- National Institutes of Health. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.

- ResearchGate. (n.d.). C-H Functionalization of Pyridines.

- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives.

- ResearchGate. (2018). Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation.

- Royal Society of Chemistry. (n.d.). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent.

- MDPI. (2017). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids.

- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.

- ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.

- ResearchGate. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur.

- PubMed Central. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Stille Coupling [organic-chemistry.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Stille Coupling | NROChemistry [nrochemistry.com]

- 18. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 19. organicreactions.org [organicreactions.org]

- 20. researchgate.net [researchgate.net]

- 21. Pyridine synthesis [organic-chemistry.org]

- 22. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]

- 23. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates [mdpi.com]

A Technical Guide to the Spectroscopic Data of 3-(3-Thienyl)pyridine

Abstract

3-(3-Thienyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key structural motif in various biologically active molecules and functional materials. A precise and comprehensive understanding of its structural and electronic properties is paramount for its application and development. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound (CAS No. 21308-81-6), covering Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Infrared (IR) Spectroscopy. We present detailed experimental protocols, data interpretation, and mechanistic insights derived from established spectroscopic principles. This document is intended to serve as an authoritative reference for researchers, scientists, and professionals engaged in drug development and chemical synthesis, ensuring the accurate identification and characterization of this important molecule.

Molecular Structure and Overview

This compound consists of a pyridine ring linked to a thiophene ring at their respective 3-positions. This arrangement results in a bi-aromatic system where the electronic properties of one ring influence the other. The molecule has a molecular formula of C₉H₇NS and a monoisotopic mass of 161.03 Da.[1] A thorough spectroscopic analysis is essential for confirming the isomeric purity and structural integrity of synthesized batches.

To facilitate a clear discussion of the spectroscopic data, the following IUPAC-recommended numbering system for the atoms in this compound will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Summary of Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

| m/z | Relative Intensity | Proposed Identity |

| 161 | High | [M]⁺ (Molecular Ion) |

| 160 | Moderate | [M-H]⁺ |

| 134 | Moderate | [M-HCN]⁺ |

| 117 | Low | [M-CS]⁺ or [C₇H₅N]⁺ |

| 89 | Moderate | [C₆H₅N-H]⁺ or Thienyl cation fragment |

Data derived from NIST Mass Spectrometry Data Center and PubChem.[1]

Experimental Protocol: Electron Ionization GC-MS

The acquisition of high-quality mass spectra is contingent on meticulous experimental execution.

-

Sample Preparation: A dilute solution of this compound (approx. 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or methanol.

-

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source is used.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Causality: The 70 eV electron energy is a standard in EI-MS because it provides sufficient energy to cause reproducible fragmentation, creating a characteristic "fingerprint" for the compound, while also being energetic enough to minimize variations in fragmentation patterns between different instruments.

Interpretation of Fragmentation

The fragmentation of this compound under EI conditions is governed by the stability of the aromatic rings.

-

Molecular Ion (m/z 161): The base peak is typically the molecular ion [M]⁺, reflecting the high stability of the bi-aromatic system.

-

[M-H]⁺ Ion (m/z 160): The loss of a single hydrogen atom is a common fragmentation pathway for aromatic compounds, leading to the formation of a stable radical cation.

-

[M-HCN]⁺ Ion (m/z 134): A characteristic fragmentation of the pyridine ring involves the elimination of a neutral hydrogen cyanide (HCN) molecule. This pathway is a strong indicator of the presence of the pyridine moiety.

-

Other Fragments: Other lower mass fragments can arise from the cleavage of the thiophene ring or the bond connecting the two rings.

Caption: Primary fragmentation pathways for this compound in EI-MS.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the specific arrangement of hydrogen atoms within a molecule. The spectrum of this compound is complex due to the coupling between protons on both heterocyclic rings.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.85 | d | ~2.0 |

| H6 | ~8.55 | dd | ~4.8, 1.5 |

| H4 | ~7.85 | ddd | ~8.0, 2.0, 1.5 |

| H5' | ~7.60 | dd | ~3.0, 1.3 |

| H5 | ~7.35 | dd | ~8.0, 4.8 |

| H2' | ~7.45 | dd | ~5.0, 1.3 |

| H4' | ~7.40 | dd | ~5.0, 3.0 |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Temperature: 298 K.

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16.

-

-

Processing: Apply an exponential line broadening of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Causality: A high-field instrument (≥500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spin systems and overlapping multiplets present in bi-aromatic compounds like this one. The relaxation delay ensures the quantitative integrity of the signal integrations.

Interpretation of the ¹H NMR Spectrum

-

Pyridine Ring Protons:

-